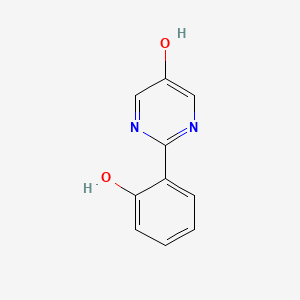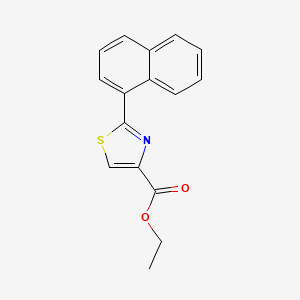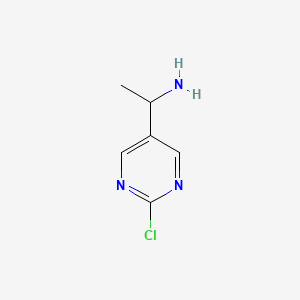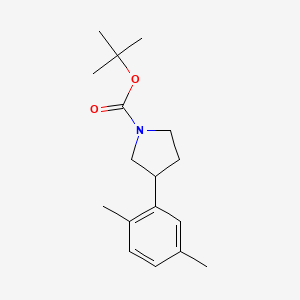
Ethyl 4-amino-6-chloro-2-methylnicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-amino-6-chloro-2-methylnicotinate is an organic compound with the molecular formula C9H11ClN2O2 It is a derivative of nicotinic acid and features a chloro and amino group on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 4-amino-6-chloro-2-methylnicotinate can be synthesized through several methods. One common approach involves the chlorination of ethyl 4-amino-2-methylnicotinate using thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, advanced purification techniques such as column chromatography and crystallization are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
Ethyl 4-amino-6-chloro-2-methylnicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while reduction can yield corresponding amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases.
Major Products
Substitution: Formation of ethyl 4-amino-6-substituted-2-methylnicotinate derivatives.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of ethyl 4-amino-2-methylnicotinate.
科学的研究の応用
Ethyl 4-amino-6-chloro-2-methylnicotinate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of ethyl 4-amino-6-chloro-2-methylnicotinate involves its interaction with specific molecular targets. The chloro and amino groups on the pyridine ring allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
類似化合物との比較
Ethyl 4-amino-6-chloro-2-methylnicotinate can be compared with other nicotinic acid derivatives:
Methyl nicotinate: Used as a rubefacient in topical preparations.
Ethyl 2-chloro-4-methylnicotinate: Similar structure but different substitution pattern.
Ethyl 4-hydroxy-2,6-dimethylnicotinate: Features hydroxyl groups instead of amino and chloro groups.
The unique combination of chloro and amino groups in this compound distinguishes it from these similar compounds, providing distinct chemical and biological properties.
特性
分子式 |
C9H11ClN2O2 |
|---|---|
分子量 |
214.65 g/mol |
IUPAC名 |
ethyl 4-amino-6-chloro-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H11ClN2O2/c1-3-14-9(13)8-5(2)12-7(10)4-6(8)11/h4H,3H2,1-2H3,(H2,11,12) |
InChIキー |
HWWKVRIWODXMEE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N=C(C=C1N)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Iodophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13665518.png)
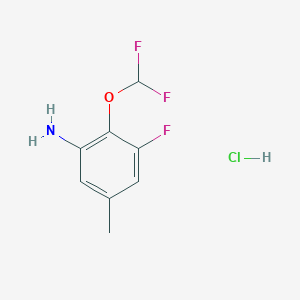
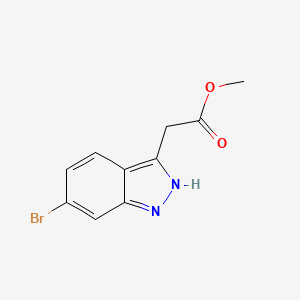
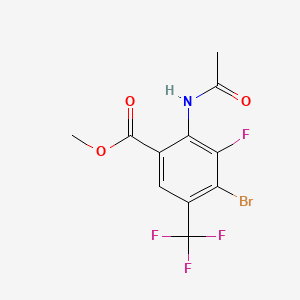
![6-Bromo-2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13665549.png)
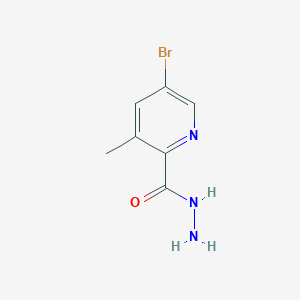
![(E)-4-[3-Methyl-5-(1-propen-1-yl)-2-benzofuryl]phenol](/img/structure/B13665559.png)
![5-Bromo-3-methoxy-2-[(tributylstannyl)methoxy]benzaldehyde](/img/structure/B13665567.png)
![1-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B13665568.png)
![5-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13665574.png)
